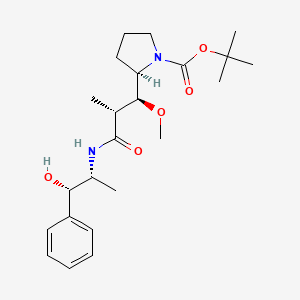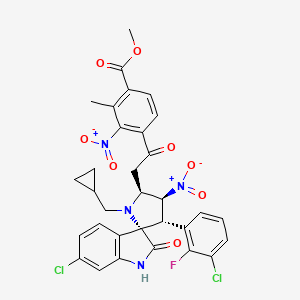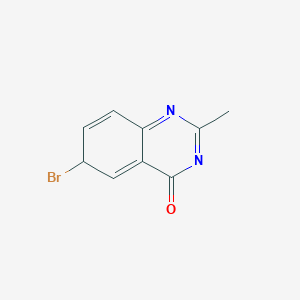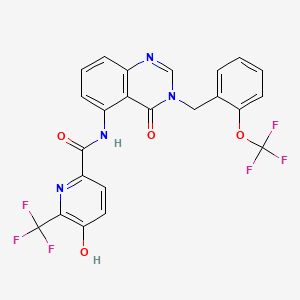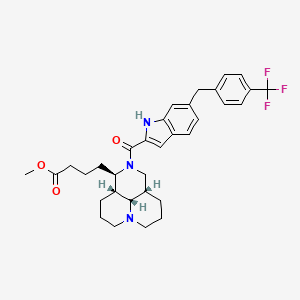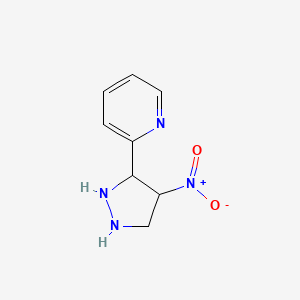
2-(4-Nitropyrazolidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitropyrazolidin-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a pyrazolidine ring with a nitro group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitropyrazolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide in an organic solvent can yield nitropyridinium ions, which can then be reacted with sulfur dioxide and water to produce nitropyridine . Another method involves the nitration of pyridines using nitric acid in trifluoroacetic anhydride, resulting in the formation of nitropyridines in varying yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitropyrazolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(4-Nitropyrazolidin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 2-(4-Nitropyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Di(het)arylpyridines: These compounds also contain a pyridine ring and exhibit similar chemical reactivity.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring and pyrazole ring, showing similar synthetic routes and applications.
Uniqueness
2-(4-Nitropyrazolidin-3-yl)pyridine is unique due to the presence of both a nitro group and a pyrazolidine ring, which confer distinct chemical and biological properties. Its ability to form coordination complexes and undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N4O2 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-(4-nitropyrazolidin-3-yl)pyridine |
InChI |
InChI=1S/C8H10N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-4,7-8,10-11H,5H2 |
Clé InChI |
DJJDPGMNXMGQAB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(NN1)C2=CC=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



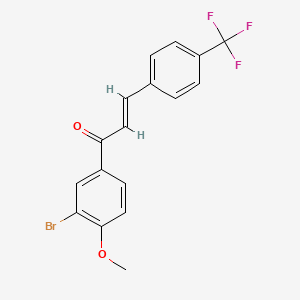
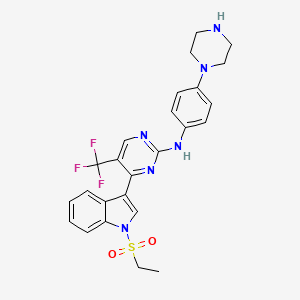
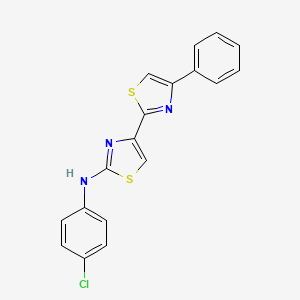
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
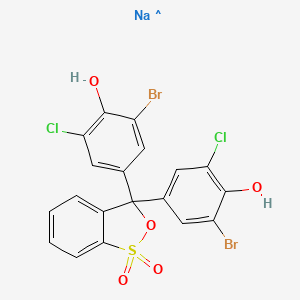
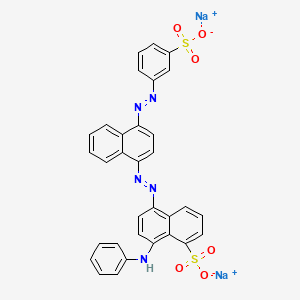
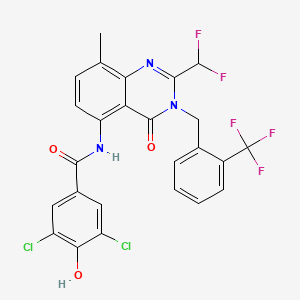
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
